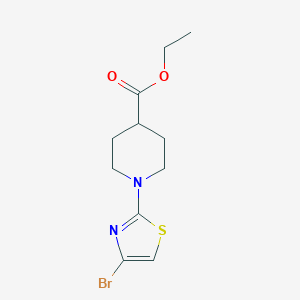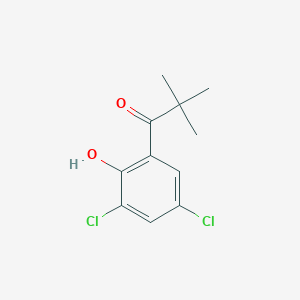
1-(3,5-Dichloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one is a chemical compound known for its unique structure and properties. It features a dichlorinated hydroxyphenyl group attached to a dimethylpropanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
1-(3,5-Dichloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-2,2-dimethylpropan-1-one: Similar structure but lacks the dichloro substitution, resulting in different chemical and biological properties.
3,5-Dichloro-2-hydroxybenzaldehyde: A precursor in the synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one, with distinct reactivity and applications.
Uniqueness
This compound stands out due to its dichloro substitution, which enhances its antimicrobial and anticancer properties compared to similar compounds .
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3 |
InChI Key |
ZMIMCCRFQBVBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-{octahydrocyclopenta[c]pyrrol-1-yl}butan-2-one](/img/structure/B13074535.png)
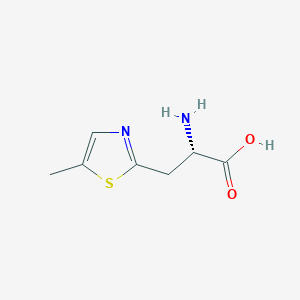
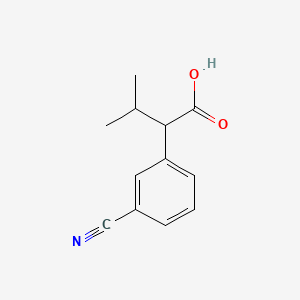
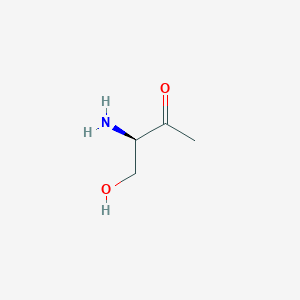
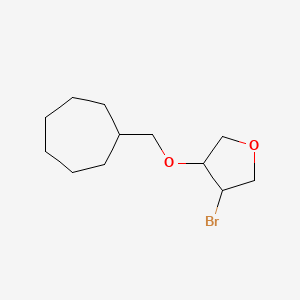
![5-Bromo-3-ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13074563.png)


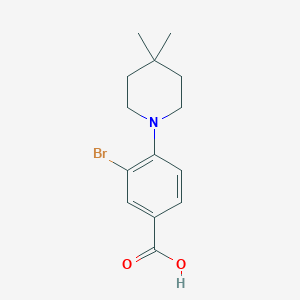
![4-Tert-butyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13074590.png)
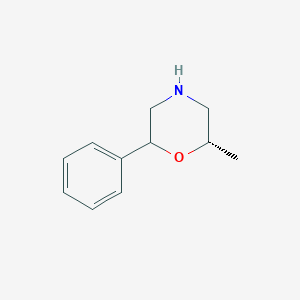
![5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13074604.png)
